![molecular formula C12H17N3S B11735731 {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11735731.png)
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
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Overview
Description
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a propan-2-yl group and a thiophene ring substituted with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the propan-2-yl group. The thiophene ring is then synthesized separately and attached to the pyrazole ring through a methylamine linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. This can result in various effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Biological Activity
The compound {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and synthesized data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is C11H15N3S, indicating the presence of a pyrazole ring and a thiophene moiety, which are known for their diverse biological activities. The structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C11H15N3S |
Molecular Weight | 221.32 g/mol |
SMILES | CC(C)N1C=CC(=N1)CCN |
InChI | InChI=1S/C11H15N3S/... |
Antithrombotic Potential
Recent studies have highlighted the antithrombotic properties of pyrazole derivatives. For instance, compounds with similar structures have been shown to inhibit thrombin effectively. A study reported that specific pyrazole-based inhibitors exhibited IC50 values in the nanomolar range against thrombin, suggesting that modifications in the pyrazole structure can significantly enhance activity .
Table 1: Comparison of IC50 Values for Pyrazole Derivatives
Compound ID | Structure | IC50 (nM) |
---|---|---|
9e | Pyrazole with thiophene substitution | 16 |
9g | Pyrazole with phenyl substitution | 1300 |
9f | Pyrazole with cycloaliphatic group | >5000 |
The mechanism by which this compound exerts its effects is believed to involve interaction with serine residues in active sites of enzymes like thrombin. The binding affinity can be influenced by the presence of specific substituents on the pyrazole ring, which can stabilize the enzyme-inhibitor complex .
Study on Anticancer Activity
In a recent investigation, several pyrazole derivatives were tested for their anticancer properties against various cancer cell lines. The results indicated that modifications at the 3-position of the pyrazole ring enhanced cytotoxicity against human cancer cells, particularly when combined with thiophene moieties. The compound demonstrated significant inhibition of cell proliferation in vitro, suggesting potential as an anticancer agent .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
HeLa | 5.6 | This compound |
MCF-7 | 8.2 | This compound |
A549 | 4.9 | This compound |
Properties
Molecular Formula |
C12H17N3S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-(1-propan-2-ylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H17N3S/c1-10(2)15-6-5-11(14-15)8-13-9-12-4-3-7-16-12/h3-7,10,13H,8-9H2,1-2H3 |
InChI Key |
JJIXMOUYEMDLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CS2 |
Origin of Product |
United States |
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